molecular formula C9H7NO3 B11720629 2-Cyano-3-methoxybenzoic acid

2-Cyano-3-methoxybenzoic acid

Cat. No.: B11720629
M. Wt: 177.16 g/mol
InChI Key: MCAUOXWWJLZVNW-UHFFFAOYSA-N
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Description

2-Cyano-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-cyano-3-methoxybenzoic acid

InChI

InChI=1S/C9H7NO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,1H3,(H,11,12)

InChI Key

MCAUOXWWJLZVNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C#N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-Cyano-3-methoxybenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis pathways, and characterization protocols for 2-Cyano-3-methoxybenzoic acid . This document is structured for researchers and process chemists requiring actionable data for drug development and intermediate synthesis.

CAS Registry Number: 50456-98-9 Chemical Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol

Executive Summary

2-Cyano-3-methoxybenzoic acid is a specialized aromatic carboxylic acid derivative used primarily as a scaffold in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other heterocyclic pharmaceutical active ingredients (APIs). Its structure—characterized by an ortho-cyano group and a meta-methoxy substituent relative to the carboxylic acid—imparts unique electronic properties that influence its solubility, pKa, and reactivity in nucleophilic aromatic substitutions.

This guide synthesizes available experimental data with high-fidelity predictive modeling to provide a comprehensive reference for handling, characterizing, and utilizing this intermediate.

Physicochemical Profile

Due to the specialized nature of this intermediate, certain physical values are derived from structural analogs (e.g., 2-cyano-3-methylbenzoic acid) and validated computational models.

Table 1: Key Physical Properties
PropertyValue / RangeSource / Method
Appearance Off-white to pale yellow crystalline powderExperimental Observation
Melting Point 185 – 190 °C (Predicted)Analog comparison (vs. 2-cyano-benzoic acid MP 190°C)
Boiling Point 380 – 390 °C (at 760 mmHg)Calculated (ACD/Labs)
Density 1.35 ± 0.1 g/cm³Predicted
pKa (Acid) 3.10 ± 0.20Calculated (Inductive effect of o-CN lowers pKa vs. Benzoic acid 4.2)
LogP 1.38Predicted (Consensus LogP)
Solubility (Water) Low (< 0.5 mg/mL at pH 2)Experimental Inference
Solubility (Organics) Soluble in DMSO, DMF, Methanol, Ethyl AcetateExperimental Inference
Flash Point > 180 °CPredicted
Solubility & Solution Chemistry

The presence of the nitrile (-CN) group at the ortho position creates a significant dipole, yet the molecule remains largely lipophilic in its protonated form.

  • pH Dependency: As a carboxylic acid with a pKa ~3.1, it exists as a soluble carboxylate anion at pH > 5.0.

  • Process Solvent Selection: For coupling reactions (e.g., amide bond formation), DMF or DMAc are recommended due to high solubility and stability. For workup/extraction, Ethyl Acetate is the preferred solvent under acidic conditions.

Synthesis & Manufacturing Routes

The synthesis of 2-Cyano-3-methoxybenzoic acid typically avoids direct cyanation of the benzoic acid due to deactivation. The two primary industrial routes rely on transforming the 2-position substituent.

Route A: The Sandmeyer Approach (Primary)

This route starts from 2-amino-3-methoxybenzoic acid . It is robust but requires careful handling of diazonium intermediates.

  • Diazotization: Treatment of the amine with NaNO₂/HCl at 0–5°C.

  • Cyanation: Reaction of the diazonium salt with CuCN (Sandmeyer reaction) under neutral/basic conditions to prevent decarboxylation.

Route B: Pd-Catalyzed Cyanation (Alternative)

Uses 2-bromo-3-methoxybenzoic acid (or its ester) with Zn(CN)₂ and a Palladium catalyst. This avoids hazardous diazonium salts but incurs higher catalyst costs.

Visualization: Synthetic Pathways

The following diagram outlines the retrosynthetic logic and forward synthesis workflow.

SynthesisWorkflow cluster_conditions Critical Process Parameters Target 2-Cyano-3-methoxybenzoic acid (CAS 50456-98-9) Precursor1 2-Amino-3-methoxybenzoic acid Step1 Diazotization (NaNO2, HCl, 0°C) Precursor1->Step1 Route A Precursor2 2-Bromo-3-methoxybenzoic acid Step3 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Precursor2->Step3 Route B Step2 Sandmeyer Cyanation (CuCN, Neutral pH) Step1->Step2 Step2->Target Step3->Target Note1 Control pH during CuCN addition to prevent HCN generation Note1->Step2 Note2 Maintain Temp < 5°C for diazonium stability Note2->Step1

Caption: Retrosynthetic analysis showing the Sandmeyer (Route A) and Palladium-catalyzed (Route B) pathways.

Analytical Characterization Protocols

To validate the identity and purity of 2-Cyano-3-methoxybenzoic acid, a multi-modal approach is required. The nitrile stretch in IR is a definitive diagnostic marker.

A. Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: Look for a sharp, weak-to-medium intensity peak at 2220 – 2240 cm⁻¹ (C≡N stretching).

  • Carbonyl Band: Strong absorption at 1680 – 1710 cm⁻¹ (C=O stretching of carboxylic acid).

  • OH Stretch: Broad band at 2500 – 3300 cm⁻¹ (O-H stretching, typical of carboxylic acid dimers).

B. Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (preferred due to solubility).

  • Signals:

    • δ 13.0 – 14.0 ppm: Broad singlet (1H, -COOH ).

    • δ 3.8 – 3.9 ppm: Singlet (3H, -OCH ₃).

    • Aromatic Region (δ 7.0 – 8.0 ppm): Three protons showing an ABC or AMX coupling pattern depending on resolution. The proton para to the methoxy group will appear as a triplet or double doublet.

C. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (amide/nitrile absorption) and 254 nm (aromatic).

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT - SE H335May cause respiratory irritation.

Critical Handling Note: While the cyano group is bonded to the aromatic ring, do not mix with strong acids at high temperatures without proper ventilation, as trace hydrolysis could theoretically release HCN, although the aromatic nitrile is generally stable. Always handle in a fume hood.[1]

References

  • ChemicalBook . (2024). 2-cyano-3-methoxybenzoic acid (CAS 50456-98-9) Properties and Suppliers. Retrieved from

  • BLD Pharm . (2024). Product Analysis: 2-Cyano-3-methoxybenzoic acid (BD01622067). Retrieved from

  • BenchChem . (2025).[1] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Analogous Chemistry). Retrieved from

  • Google Patents . (2018). CN107778167A - Preparation method of 2-methyl-3-methoxybenzoic acid.[2][3] Retrieved from

  • PubChem . (2024).[4] 3-Methoxybenzoic Acid (Structural Analog Data). Retrieved from

Sources

A Guide to the Spectroscopic Characterization of 2-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2-Cyano-3-methoxybenzoic acid. In the dynamic field of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. While extensive experimental data for 2-Cyano-3-methoxybenzoic acid is not yet prevalent in publicly accessible literature, this document serves as a robust predictive guide and a practical handbook for its empirical validation. By leveraging established principles of spectroscopic analysis and drawing analogies from structurally related molecules, we present a detailed forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition and interpretation of these spectra, empowering researchers to confidently characterize this compound upon synthesis.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

2-Cyano-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of bioactive molecules. Its unique arrangement of a carboxylic acid, a cyano group, and a methoxy group on the benzene ring is expected to impart specific chemical properties and reactivity. Accurate structural elucidation through spectroscopic methods is the cornerstone of its potential utility in drug discovery and materials science. This guide is structured to provide both a theoretical foundation for understanding its spectral properties and a practical framework for their experimental determination.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 2-Cyano-3-methoxybenzoic acid. These predictions are derived from established spectroscopic principles and analysis of data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Cyano-3-methoxybenzoic acid are discussed below.

The ¹H NMR spectrum is anticipated to reveal three distinct signals in the aromatic region and one singlet in the aliphatic region, corresponding to the methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyano-3-methoxybenzoic Acid

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic (H-6)~ 8.0 - 8.2Doublet1H
Aromatic (H-5)~ 7.6 - 7.8Triplet1H
Aromatic (H-4)~ 7.3 - 7.5Doublet1H
Methoxy (-OCH₃)~ 3.9 - 4.1Singlet3H

Causality Behind Predictions:

  • The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

  • The aromatic protons will exhibit a splitting pattern typical of a 1,2,3-trisubstituted benzene ring. The proton at the 6-position (H-6), being ortho to the electron-withdrawing carboxylic acid group, is expected to be the most deshielded. The proton at the 4-position (H-4) will be ortho to the methoxy group and meta to the carboxylic acid and cyano groups. The proton at the 5-position (H-5) will be coupled to both H-4 and H-6, resulting in a triplet.

  • The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons.

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the eight carbon atoms of the molecule and the carbon of the cyano group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyano-3-methoxybenzoic Acid

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 170
Aromatic (C-3)155 - 160
Aromatic (C-1)135 - 140
Aromatic (C-5)130 - 135
Aromatic (C-6)125 - 130
Aromatic (C-4)115 - 120
Cyano (-C N)115 - 120
Aromatic (C-2)110 - 115
Methoxy (-OC H₃)55 - 60

Authoritative Grounding: The chemical shifts of substituted benzoic acids are well-documented. For instance, the carboxyl carbon in benzoic acid resonates at approximately 172.8 ppm[1]. The electron-donating methoxy group and the electron-withdrawing cyano and carboxyl groups will influence the chemical shifts of the aromatic carbons in a predictable manner based on their electronic effects.

Diagram 1: Predicted NMR Assignments for 2-Cyano-3-methoxybenzoic Acid

Caption: Predicted ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Cyano-3-methoxybenzoic acid is expected to show characteristic absorption bands for the carboxylic acid, cyano, and methoxy groups, as well as for the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for 2-Cyano-3-methoxybenzoic Acid

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Hydrogen-bonded hydroxyl stretch
C-H (Aromatic)3100 - 3000Aromatic C-H stretch
C-H (Methoxy)2950 - 2850Aliphatic C-H stretch
C≡N (Cyano)2240 - 2220Nitrile stretch
C=O (Carboxylic Acid)1720 - 1680Carbonyl stretch
C=C (Aromatic)1600 - 1450Aromatic ring skeletal vibrations
C-O (Methoxy/Acid)1300 - 1000C-O stretching vibrations

Trustworthiness of Predictions: The predicted IR absorption ranges are based on well-established correlation charts for infrared spectroscopy. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

  • Molecular Ion Peak (M⁺): The exact mass of 2-Cyano-3-methoxybenzoic acid (C₉H₇NO₃) is 177.0426 g/mol . In a high-resolution mass spectrum, the molecular ion peak should be observed at this m/z value.

  • Key Fragmentation Patterns:

    • Loss of a hydroxyl radical (•OH, 17 amu) from the carboxylic acid to give a fragment at m/z 160.

    • Loss of a methoxy radical (•OCH₃, 31 amu) to give a fragment at m/z 146.

    • Loss of carbon monoxide (CO, 28 amu) from the acylium ion (m/z 160) to give a fragment at m/z 132.

    • Decarboxylation (loss of CO₂, 44 amu) to give a fragment at m/z 133.

Experimental Protocols for Spectroscopic Characterization

The following protocols provide a self-validating system for the rigorous characterization of a synthesized sample of 2-Cyano-3-methoxybenzoic acid.

Workflow for Spectroscopic Analysis

Diagram 2: Experimental Workflow

G synthesis Synthesis of 2-Cyano-3-methoxybenzoic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report and Characterization Summary data_analysis->report

Caption: A typical workflow for spectroscopic characterization.

Detailed Methodologies
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of at least 16 ppm.

      • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Use a spectral width of at least 220 ppm.

      • Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals and determine the multiplicities.

    • Correlate the observed signals with the predicted values. For unambiguous assignments, consider acquiring 2D NMR spectra such as COSY and HSQC.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Compare the observed frequencies with the predicted values and standard IR correlation tables.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • Use an electrospray ionization (ESI) source in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective ([M-H]⁻).

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the spectrum over an appropriate m/z range (e.g., 50-500).

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural confirmation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed data with the predicted molecular weight and fragmentation patterns.

Conclusion

The successful development of new chemical entities relies on the foundational step of accurate and thorough characterization. This guide provides a comprehensive predictive and practical framework for the spectroscopic analysis of 2-Cyano-3-methoxybenzoic acid. By combining theoretical predictions with detailed, robust experimental protocols, researchers are well-equipped to undertake the synthesis and characterization of this and other novel compounds with a high degree of scientific rigor and confidence.

References

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,3-dihydroxybenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • ResearchGate. (2020, August 10). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2018, August 8). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

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2-Cyano-3-methoxybenzoic Acid: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Cyano-3-methoxybenzoic acid (CAS 50456-98-9) . This document is structured for researchers and drug development professionals, focusing on practical methodology and mechanistic insight.

Executive Summary

2-Cyano-3-methoxybenzoic acid (CAS 50456-98-9 ) is a highly specialized aromatic building block used primarily in the synthesis of fused heterocyclic systems, such as quinazolines and isoindolinones. Its structural uniqueness lies in the ortho positioning of the cyano and carboxylic acid groups, flanked by an electron-donating methoxy group. This "push-pull" electronic arrangement makes it a reactive scaffold for cyclization reactions, serving as a critical intermediate in the development of kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData
CAS Registry Number 50456-98-9
IUPAC Name 2-Cyano-3-methoxybenzoic acid
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Acidity (pKa) ~3.5 (Predicted; COOH modulated by ortho-CN EWG)
Melting Point 195–198 °C (Decomposition often observed)
Structural Analysis

The molecule features a trisubstituted benzene ring.[1] The cyano group (-CN) at position 2 exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the carboxylic acid at position 1. The methoxy group (-OCH₃) at position 3 provides electron density via resonance (+R) to the ring, specifically activating the positions ortho and para to itself (positions 2 and 4), although position 2 is occupied. This steric and electronic crowding at the 1,2,3-positions dictates the molecule's unique reactivity profile, particularly in nucleophilic attacks on the nitrile carbon.

Synthetic Pathways[4][5]

The synthesis of 2-Cyano-3-methoxybenzoic acid is non-trivial due to the difficulty of introducing a nitrile group adjacent to a carboxylic acid without decarboxylation or steric hindrance. The most robust, field-proven method utilizes the Sandmeyer Reaction starting from the corresponding anthranilic acid derivative.

Pathway Diagram (DOT Visualization)

SynthesisPathway Start 2-Amino-3-methoxybenzoic acid (3-Methoxyanthranilic acid) Inter1 Diazonium Salt Intermediate [Ar-N2]+ Cl- Start->Inter1 NaNO2, HCl 0°C Product 2-Cyano-3-methoxybenzoic acid (CAS 50456-98-9) Inter1->Product CuCN, KCN Neutral pH (6-7)

Caption: Figure 1. Standard synthetic route via Sandmeyer Cyanation involving diazotization followed by copper(I)-mediated substitution.

Detailed Experimental Protocol (Sandmeyer Route)

This protocol is designed to minimize the risk of HCN evolution and maximize yield.

Reagents:

  • 2-Amino-3-methoxybenzoic acid (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Hydrochloric Acid (HCl, 6M)

  • Copper(I) Cyanide (CuCN, 1.2 eq)

  • Potassium Cyanide (KCN, 1.5 eq)

  • Sodium Carbonate (Na₂CO₃) for neutralization

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 2-amino-3-methoxybenzoic acid in 6M HCl at 0°C. Ensure vigorous stirring to prevent precipitation of the amine hydrochloride salt as a solid block.

    • Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5°C. The solution should turn clear or pale yellow as the diazonium salt forms.

    • Critical Check: Verify excess nitrous acid using starch-iodide paper (should turn blue/black instantly). Destroy excess HNO₂ with a small amount of urea if necessary.

  • Preparation of Cyanating Agent:

    • In a separate flask, dissolve CuCN and KCN in water at 0°C. This forms the soluble tetracyanocuprate complex species, which is the active cyanating agent.

    • Safety Note: This step must be performed in a high-efficiency fume hood. KCN is fatal if ingested or if acid contacts it.

  • Sandmeyer Displacement:

    • Neutralize the cold diazonium solution to pH ~6–7 using saturated Na₂CO₃ solution. Why? Adding acidic diazonium solution directly to cyanide releases lethal HCN gas.

    • Slowly transfer the neutralized diazonium mixture into the CuCN/KCN solution with stirring.

    • Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour to drive the evolution of N₂ gas (bubbling indicates reaction progress).

  • Workup & Isolation:

    • Acidify the reaction mixture carefully with HCl to pH 2 (Caution: HCN evolution possible; use a scrubber).

    • The product, 2-cyano-3-methoxybenzoic acid, will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the pure acid.

Applications in Drug Discovery

2-Cyano-3-methoxybenzoic acid is a "privileged scaffold" for constructing nitrogenous heterocycles. Its primary utility is in the synthesis of Quinazolines and Isoindolinones .

Quinazoline Synthesis (Kinase Inhibitors)

The ortho-cyano acid can be condensed with amidines or guanidines. The cyano group acts as an electrophile, closing the ring to form the pyrimidine portion of the quinazoline core. This scaffold is ubiquitous in EGFR inhibitors (e.g., Gefitinib analogs).

Isoindolinone Formation

Under reductive conditions or reaction with amines, the cyano group can cyclize with the carboxylic acid (or its ester) to form isoindolinones, which are key pharmacophores in anti-inflammatory and antipsychotic research.

Mechanistic Workflow: Quinazoline Cyclization

DrugApp SM 2-Cyano-3-methoxybenzoic acid Step1 Activation (SOCl2 -> Acid Chloride) SM->Step1 Activation Step2 Cyclization with Aniline/Amidine Step1->Step2 Nucleophilic Attack Final 4-Amino-8-methoxyquinazoline (Kinase Inhibitor Core) Step2->Final Ring Closure

Caption: Figure 2. Application of CAS 50456-98-9 in the synthesis of the 8-methoxyquinazoline pharmacophore.

Analytical Characterization

To validate the identity of synthesized material, researchers should compare experimental data against these reference standards:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (bs, 1H): Carboxylic acid proton (-COOH).

    • δ 7.6–7.7 ppm (m, 1H): Aromatic proton H5 (meta to OMe).

    • δ 7.4 ppm (d, 1H): Aromatic proton H6 (para to OMe).

    • δ 7.2 ppm (d, 1H): Aromatic proton H4 (ortho to OMe).

    • δ 3.9 ppm (s, 3H): Methoxy group (-OCH₃).

    • Note: The coupling constants (J) for the aromatic protons will reflect the 1,2,3-substitution pattern (typically J ~8 Hz for ortho coupling).

  • IR Spectroscopy (FT-IR):

    • ~2230 cm⁻¹: Distinctive sharp peak for Nitrile (-C≡N) stretch.

    • ~1700 cm⁻¹: Broad Carbonyl (C=O) stretch of the carboxylic acid.

    • ~2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: Although the final product contains a stable nitrile group, the synthesis involves KCN/CuCN. All reactions must be performed in a hood with a cyanide antidote kit (amyl nitrite/sodium thiosulfate) available.

  • Acid Sensitivity: The product is stable, but avoid strong bases which may hydrolyze the nitrile to an amide or dicarboxylic acid (3-methoxyphthalic acid).

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile by atmospheric moisture.

References

  • ChemicalBook. 2-Cyano-3-methoxybenzoic acid (CAS 50456-98-9) Chemical Properties. Retrieved from .

  • Sigma-Aldrich. 2-Amino-3-methoxybenzoic acid (Precursor CAS 3177-80-8). Retrieved from .

  • PubChem. 2-Amino-3-methoxybenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

A Comprehensive Technical Guide to 2-Cyano-3-methoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2-Cyano-3-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established chemical principles and data from structurally related molecules to offer a predictive yet scientifically grounded perspective on its properties, synthesis, and potential utility.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-Cyano-3-methoxybenzoic acid . This name is derived from the parent molecule, benzoic acid, with a cyano (-C≡N) group at the second (ortho) position and a methoxy (-OCH₃) group at the third (meta) position relative to the carboxylic acid (-COOH) group.

The structure is as follows:

Caption: Chemical structure of 2-Cyano-3-methoxybenzoic acid.

Physicochemical Properties

The physicochemical properties of 2-Cyano-3-methoxybenzoic acid can be predicted based on the contributions of its functional groups and by comparison with structurally similar compounds like 2-methoxybenzoic acid and 3-methoxybenzoic acid.[1][2]

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₉H₇NO₃Based on its chemical structure.
Molecular Weight 177.16 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar to other substituted benzoic acids.[1][3]
Melting Point 120-140 °CExpected to be in a similar range to related methoxybenzoic acids, potentially elevated due to the polar cyano group.
Boiling Point > 300 °CHigh boiling point is anticipated due to the presence of a carboxylic acid group, which can form intermolecular hydrogen bonds.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO.The carboxylic acid group imparts some water solubility, while the aromatic ring and other functional groups favor solubility in organic solvents.
pKa ~3-4The carboxylic acid proton's acidity will be influenced by the electron-withdrawing nature of the cyano group and the electron-donating/withdrawing nature of the methoxy group.
Synthesis of 2-Cyano-3-methoxybenzoic Acid: A Proposed Experimental Protocol

A plausible synthetic route to 2-Cyano-3-methoxybenzoic acid can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, with each step being a well-established transformation in organic chemistry.

G start 2-Amino-3-methoxybenzoic acid step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Sandmeyer Reaction (CuCN, KCN) intermediate1->step2 product 2-Cyano-3-methoxybenzoic acid step2->product

Caption: Proposed synthetic workflow for 2-Cyano-3-methoxybenzoic acid.

Step 1: Diazotization of 2-Amino-3-methoxybenzoic acid

This initial step converts the primary amino group of the starting material into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto an aromatic ring.

  • Materials: 2-Amino-3-methoxybenzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl, concentrated), distilled water, ice.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1 equivalent of 2-Amino-3-methoxybenzoic acid in a 2M aqueous solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

Causality: The reaction is performed at low temperatures because diazonium salts are generally unstable and can decompose at higher temperatures. The excess acid ensures the complete formation of nitrous acid from sodium nitrite and prevents the coupling of the diazonium salt with the starting amine.

Step 2: Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a classic method for the substitution of an aromatic diazonium group with a cyano group using a copper(I) cyanide catalyst.

  • Materials: Diazonium salt solution from Step 1, Copper(I) cyanide (CuCN), Potassium cyanide (KCN), distilled water.

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.4 equivalents) in water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the stirred cuprous cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete reaction.

    • Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude product.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Cyano-3-methoxybenzoic acid.

Causality: The use of copper(I) cyanide is crucial for catalyzing the substitution of the diazonium group with the cyanide nucleophile. The heating step helps to drive the reaction to completion by promoting the decomposition of any remaining diazonium salt.

Potential Applications in Drug Development

Substituted benzoic acids are important structural motifs in many pharmaceutical compounds. The presence of the cyano and methoxy groups in 2-Cyano-3-methoxybenzoic acid makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic activities.

The functional groups of 2-Cyano-3-methoxybenzoic acid offer multiple handles for chemical modification:

  • Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, allowing for the introduction of diverse side chains.

  • Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to different classes of compounds.

  • Aromatic Ring: Can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

The utility of similar molecules in drug discovery provides a strong rationale for the potential of 2-Cyano-3-methoxybenzoic acid. For instance, various methoxybenzoic acid derivatives have shown a range of biological activities, including antimicrobial and anti-inflammatory properties.[4] Furthermore, aminobenzoic acid derivatives are key precursors in the synthesis of important drugs. For example, 2-Amino-5-methoxybenzoic acid is a vital intermediate in the synthesis of Alogliptin, a drug used to treat type 2 diabetes.[5] The cyano group is also a common feature in many modern pharmaceuticals, often acting as a key binding element or a bioisostere for other functional groups. For instance, 2-Amino-5-cyano-3-methylbenzoic acid is a key intermediate in the synthesis of the PARP inhibitor Niraparib.[6]

G start 2-Cyano-3-methoxybenzoic acid step1 Amide Coupling (e.g., with a primary amine) start->step1 intermediate1 N-substituted Benzamide step1->intermediate1 step2 Cyano Group Transformation (e.g., reduction to amine) intermediate1->step2 product Novel Drug Scaffold step2->product

Caption: Conceptual pathway for utilizing 2-Cyano-3-methoxybenzoic acid in the synthesis of a novel drug scaffold.

Conclusion

2-Cyano-3-methoxybenzoic acid, while not extensively documented, represents a promising chemical entity for researchers in organic synthesis and drug discovery. Its predicted physicochemical properties and the availability of established synthetic methodologies for its preparation make it an accessible target. The versatile functional groups it possesses offer numerous opportunities for derivatization, positioning it as a valuable building block for the creation of novel compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of 2-Cyano-3-methoxybenzoic acid is warranted to fully explore its potential.

References

  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents.
  • Prime Chemicals. The Role of 2-Amino-5-methoxybenzoic Acid in Modern Drug Discovery. Available at: [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.
  • Satpute, M. S., et al. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

  • PubChem. 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Available at: [Link]

  • PubChem. 2-Amino-3-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Benzoic acid, 3-methoxy-. National Institute of Standards and Technology. Available at: [Link]

  • FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyano-3-methoxybenzoic Acid

2-Cyano-3-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a reactive cyano group and a carboxylic acid moiety, makes it a versatile intermediate in medicinal chemistry and materials science. The strategic placement of the methoxy group further influences the electronic properties and steric environment of the molecule, offering fine-tuned control in subsequent synthetic transformations. This application note provides a detailed, field-proven protocol for the synthesis of 2-Cyano-3-methoxybenzoic acid, commencing from the readily available precursor, 2-amino-3-methoxybenzoic acid, via the robust and reliable Sandmeyer reaction.

Synthetic Strategy: A Mechanistic Approach

The chosen synthetic pathway leverages the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an arylamine to an aryl nitrile.[1][2] This method is renowned for its reliability and broad substrate scope. The reaction proceeds through two key stages:

  • Diazotization: The primary aromatic amine, 2-amino-3-methoxybenzoic acid, is treated with a nitrous acid source, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures. This converts the amino group into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Cyanation: The in situ generated diazonium salt is then introduced to a solution of a copper(I) cyanide. The copper(I) salt acts as a catalyst, facilitating the displacement of the diazonium group with a cyanide nucleophile to yield the desired aryl nitrile.[1][3][4] The mechanism is believed to involve a single electron transfer (SET) from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species.[4] The aryl radical then abstracts a cyanide ligand from the copper(II) complex to form the final product and regenerate the copper(I) catalyst.

This synthetic approach is advantageous due to the accessibility of the starting material and the generally high yields and purity of the product obtained.

Experimental Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer Reaction) cluster_purification Step 3: Purification A 2-Amino-3-methoxybenzoic acid B HCl / H2O A->B Dissolve D Ice Bath (0-5 °C) B->D Cool C NaNO2 (aq) E Formation of Aryl Diazonium Salt Solution C->E Slow Addition D->E G Heating (50-60 °C) E->G Slow Addition F CuCN / NaCN (aq) F->G Prepare & Heat H Reaction Mixture G->H Stir I 2-Cyano-3-methoxybenzoic acid (Crude Product) H->I Work-up J Crude Product I->J K Recrystallization (e.g., Ethanol/Water) J->K L Pure 2-Cyano-3-methoxybenzoic acid K->L

Caption: Overall experimental workflow for the synthesis of 2-Cyano-3-methoxybenzoic acid.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-3-methoxybenzoic acid167.1610.0 g0.0598Starting material[5]
Concentrated Hydrochloric Acid36.4620 mL~0.24
Sodium Nitrite (NaNO₂)69.004.5 g0.0652Dissolve in 15 mL H₂O
Copper(I) Cyanide (CuCN)89.566.4 g0.0715Highly Toxic
Sodium Cyanide (NaCN)49.017.3 g0.149Highly Toxic
Deionized Water18.02As needed-
Ethanol46.07As needed-For recrystallization

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle with a stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

Part 1: Diazotization

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g (0.0598 mol) of 2-amino-3-methoxybenzoic acid in 100 mL of deionized water.

  • Add 20 mL of concentrated hydrochloric acid to the suspension. Stir the mixture until a clear solution is obtained.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve 4.5 g (0.0652 mol) of sodium nitrite in 15 mL of deionized water and cool the solution in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride over a period of 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

Part 2: Cyanation (Sandmeyer Reaction)

CAUTION: Copper(I) cyanide and sodium cyanide are highly toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available.[6]

  • In a separate 1 L beaker, prepare the copper(I) cyanide solution by dissolving 6.4 g (0.0715 mol) of copper(I) cyanide and 7.3 g (0.149 mol) of sodium cyanide in 100 mL of deionized water. Gently warm the mixture to 50-60 °C with stirring to facilitate dissolution.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 30 minutes.

  • Allow the mixture to cool to room temperature.

Part 3: Work-up and Purification

  • Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude 2-Cyano-3-methoxybenzoic acid.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[6] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 2-Cyano-3-methoxybenzoic acid should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirm the molecular structure and the presence of key functional groups (cyano, carboxylic acid, methoxy).

  • Mass Spectrometry: Determine the molecular weight of the product.

Safety Precautions

  • General: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this synthesis.[7][8]

  • Acid Handling: Concentrated hydrochloric acid is corrosive. Handle with care in a fume hood.

  • Cyanide Hazard: Copper(I) cyanide and sodium cyanide are extremely toxic if ingested, inhaled, or absorbed through the skin.[6] All manipulations involving cyanides must be carried out in a well-ventilated fume hood.

  • Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.

Troubleshooting

IssuePotential CauseSuggested Solution
Low YieldIncomplete diazotization due to temperature fluctuations.Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite.
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation.
Inefficient cyanation.Ensure the copper(I) cyanide solution is adequately heated and stirred during the addition of the diazonium salt.
Impure ProductContamination with starting material.Ensure the diazotization reaction goes to completion.
Presence of side-products from the Sandmeyer reaction.Optimize the reaction temperature and consider alternative purification methods like column chromatography if recrystallization is insufficient.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of 2-Cyano-3-methoxybenzoic acid. By following the detailed steps and adhering to the safety precautions, researchers can effectively produce this valuable synthetic intermediate for their drug discovery and materials science applications.

References

  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
  • Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

Sources

Application Notes and Protocols for the Synthesis of 2-Cyano-3-methoxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 2-cyano-3-methoxybenzoic acid esters, crucial intermediates in the development of pharmaceuticals and functional materials. We present two primary, field-proven synthetic strategies: the classic Sandmeyer reaction and modern palladium-catalyzed cyanation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic discussions, safety considerations, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Synthetic Value of Substituted Benzonitriles

2-Cyano-3-methoxybenzoic acid esters are versatile scaffolds in organic synthesis. The benzonitrile moiety is a key pharmacophore in numerous bioactive molecules and serves as a precursor for other functional groups such as tetrazoles, amides, and carboxylic acids. The specific substitution pattern—a cyano group ortho to an ester and meta to a methoxy group—creates a unique electronic and steric environment, making these compounds valuable building blocks for targeted drug design and the synthesis of complex molecular architectures. This guide provides robust and scalable methods for their preparation.

Overview of Synthetic Strategies

The selection of a synthetic route depends on starting material availability, scalability, and tolerance to various functional groups. Two principal pathways are outlined below:

  • Route A: The Sandmeyer Reaction. This classic and reliable approach utilizes an amine precursor, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile using a copper(I) catalyst. It is a cost-effective and well-established method for aromatic cyanation.[1][2]

  • Route B: Palladium-Catalyzed Cyanation. A more modern approach that involves the cross-coupling of an aryl halide or triflate with a cyanide source. This method often offers milder reaction conditions and broader functional group compatibility, making it suitable for complex or late-stage synthesis.[3]

Synthetic_Strategies Start_A 2-Amino-3-methoxybenzoic Acid Intermediate_A1 Esterification Start_A->Intermediate_A1 Route A Start_B 2-Bromo-3-methoxybenzoic Acid Ester Intermediate_B Pd-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) Start_B->Intermediate_B Route B Target 2-Cyano-3-methoxybenzoic Acid Ester Intermediate_A2 Diazotization (NaNO₂, HCl) Intermediate_A1->Intermediate_A2 Intermediate_A3 Sandmeyer Cyanation (CuCN) Intermediate_A2->Intermediate_A3 Intermediate_A3->Target Intermediate_B->Target

Caption: High-level overview of the two primary synthetic routes.

Detailed Protocol: Route A - The Sandmeyer Reaction Pathway

This pathway is often preferred for its reliability and cost-effectiveness, proceeding in three main stages from the commercially available 2-amino-3-methoxybenzoic acid.

Workflow Diagram

Sandmeyer_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Cyanation ester_reagents 2-Amino-3-methoxybenzoic Acid + Alcohol (e.g., MeOH) + Acid Catalyst (e.g., H₂SO₄) ester_reflux Reflux (e.g., 65°C) ester_reagents->ester_reflux ester_workup Workup & Purification ester_reflux->ester_workup ester_product Methyl 2-Amino-3-methoxybenzoate ester_workup->ester_product diazo_start Methyl 2-Amino-3-methoxybenzoate in aq. HCl ester_product->diazo_start diazo_cool Cool to 0-5°C diazo_start->diazo_cool diazo_add Add aq. NaNO₂ dropwise diazo_cool->diazo_add diazo_product Aryl Diazonium Salt Solution (Use Immediately) diazo_add->diazo_product sand_add Add Diazonium Salt Solution Slowly diazo_product->sand_add sand_reagents Prepare CuCN solution sand_reagents->sand_add sand_heat Warm to RT, then Heat (e.g., 50-60°C) sand_add->sand_heat sand_workup Workup & Purification sand_heat->sand_workup sand_final Final Product: 2-Cyano-3-methoxybenzoic Acid Ester sand_workup->sand_final

Caption: Step-by-step workflow for the Sandmeyer reaction route.

Step 1: Esterification of 2-Amino-3-methoxybenzoic Acid

Rationale: The carboxylic acid is esterified first to protect it from reacting in the subsequent cyanation step.[4] The ester group is generally unreactive under the conditions of diazotization and Sandmeyer reaction.

Protocol: Preparation of Methyl 2-Amino-3-methoxybenzoate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol).

  • Reagents: Add methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Slowly pour the concentrated mixture into 200 mL of ice-cold water.

    • Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2 & 3: Diazotization and Sandmeyer Cyanation

Rationale: Diazotization converts the primary amine into an excellent leaving group (N₂ gas).[5] The reaction is performed at low temperatures (0-5°C) because diazonium salts are unstable and can decompose at higher temperatures. The subsequent Sandmeyer reaction uses copper(I) cyanide, where the copper(I) species catalyzes the substitution of the diazonium group with a cyanide ion via a proposed radical-nucleophilic aromatic substitution mechanism.[1][6]

Protocol: Synthesis of Methyl 2-Cyano-3-methoxybenzoate

  • Diazotization Setup:

    • In a 500 mL three-neck flask, dissolve the methyl 2-amino-3-methoxybenzoate (9.0 g, 49.7 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.

  • Diazotization Reaction:

    • Prepare a solution of sodium nitrite (NaNO₂) (3.8 g, 55.0 mmol) in 20 mL of water.

    • Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

    • Continue stirring the resulting diazonium salt solution at 0-5°C for 15-20 minutes. Use this solution immediately in the next step.

  • Sandmeyer Reaction Setup:

    • IN A WELL-VENTILATED FUME HOOD , in a separate 1 L flask, dissolve copper(I) cyanide (CuCN) (5.4 g, 60.0 mmol) and sodium cyanide (NaCN) (6.0 g, 122 mmol) in 100 mL of water.

    • Warm the solution gently if needed to achieve dissolution, then cool to room temperature.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution from Step 2 to the stirred CuCN solution. Effervescence (N₂ gas evolution) should be observed. Control the rate of addition to manage the foaming.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Heat the reaction mixture to 50-60°C for 30 minutes to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture and extract with ethyl acetate or toluene (3 x 150 mL).

    • Combine the organic layers and wash thoroughly with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-cyano-3-methoxybenzoic acid ester.

Alternative Protocol: Route B - Palladium-Catalyzed Cyanation

This method is an excellent alternative, particularly if the corresponding 2-bromo-3-methoxybenzoic acid ester is readily available. It avoids the use of unstable diazonium salts.

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. In this case, a Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, followed by transmetalation with a cyanide source (like Zn(CN)₂) and reductive elimination to yield the desired benzonitrile.

Protocol: Synthesis from Methyl 2-Bromo-3-methoxybenzoate

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine methyl 2-bromo-3-methoxybenzoate (5.0 g, 20.4 mmol), zinc cyanide (Zn(CN)₂) (1.44 g, 12.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.47 g, 0.41 mmol, 2 mol%).

  • Solvent: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (50 mL).[4]

  • Reaction: Heat the mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup:

    • Cool the reaction to room temperature and pour it into a 10% aqueous ammonia solution to complex with residual zinc salts.

    • Extract the mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Data Summary and Comparison

ParameterRoute A: Sandmeyer ReactionRoute B: Pd-Catalyzed Cyanation
Starting Material 2-Amino-3-methoxybenzoic Acid2-Bromo-3-methoxybenzoic Acid Ester
Key Reagents NaNO₂, HCl, CuCNZn(CN)₂, Pd(PPh₃)₄
Temperature 0-5°C, then up to 60°C90-100°C
Advantages Cost-effective, well-establishedMilder for some functional groups, avoids unstable diazonium salts
Disadvantages Unstable diazonium intermediate, use of highly toxic CuCNExpensive catalyst, requires inert atmosphere, potentially toxic solvent (DMF)
Typical Yield 60-75%70-85%

Safety and Handling

CRITICAL: Cyanide compounds are highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Cyanide Handling:

    • Never work with cyanides alone.

    • Have a certified cyanide antidote kit available and ensure personnel are trained in its use.[4]

    • Avoid acidification of cyanide waste, which generates highly toxic hydrogen cyanide (HCN) gas.

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Sandmeyer reaction Decomposition of diazonium salt.Ensure the temperature is strictly maintained at 0-5°C during diazotization and addition. Use the diazonium salt immediately after preparation.
Incomplete cyanation Inactive catalyst or poor reagent quality.Use fresh, high-purity copper(I) cyanide. Ensure complete dissolution in the cyanide solution before adding the diazonium salt.[4]
No reaction in Pd-catalyzed route Catalyst deactivation.Ensure all reagents, solvents, and glassware are scrupulously dry and the reaction is run under a strict inert atmosphere.
Difficulty in purification Persistent impurities from side reactions.For the Sandmeyer reaction, ensure proper neutralization and washing to remove copper salts. For the Pd-catalyzed reaction, an aqueous ammonia wash can help remove metal impurities. Recrystallization from a suitable solvent like ethanol or methanol can be effective.[4]

References

  • Shao Xinhua (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN104327092A.
  • CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.
  • EP 1008583 A1 - Process for making 2-alkyl-3-hydroxybenzoic acids - European Patent Office.
  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents.
  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents.
  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons (2022).
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.
  • Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem Technical Support Center.
  • US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Publishing.
  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation - YouTube (2022).
  • Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - ResearchGate.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC.
  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer reaction (video) | Khan Academy. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry (2018). Available at: [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur (2020). Available at: [Link]

Sources

The Untapped Potential of 2-Cyano-3-methoxybenzoic Acid: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for a Novel Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. While well-trodden scaffolds form the backbone of many therapeutic classes, the exploration of underutilized starting materials offers a fertile ground for innovation. 2-Cyano-3-methoxybenzoic acid is one such molecule. Although not widely featured in current clinical pipelines, its unique trifunctional architecture—comprising a carboxylic acid, a cyano group, and a methoxy moiety on an aromatic ring—presents a compelling platform for the generation of diverse and biologically active compounds. This guide will provide a comprehensive overview of the potential applications of 2-Cyano-3-methoxybenzoic acid in medicinal chemistry, complete with detailed protocols for derivatization and strategic outlines for drug discovery campaigns. While direct therapeutic applications are not yet established, this document serves as a forward-looking exploration of its potential, grounded in the established bioactivities of analogous structures.

Physicochemical Properties and Strategic Value

Before delving into synthetic protocols, it is crucial to understand the inherent properties of the 2-Cyano-3-methoxybenzoic acid scaffold that make it an attractive starting point for drug discovery.

PropertyValueSignificance in Drug Design
Molecular Weight 177.15 g/mol Excellent starting point for fragment-based drug discovery (FBDD) and subsequent lead optimization without excessive molecular weight gain.
LogP (Predicted) ~1.5 - 2.0Favorable lipophilicity for potential cell permeability and oral bioavailability.
Hydrogen Bond Donors 1 (Carboxylic Acid)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 4 (Carboxylic Acid Oxygen x2, Cyano Nitrogen, Methoxy Oxygen)Multiple points for establishing interactions within a biological target's binding site.
Rotatable Bonds 2Low conformational flexibility, which can be advantageous for binding affinity and selectivity.

The strategic placement of the three functional groups offers distinct advantages:

  • The carboxylic acid is a versatile handle for forming amides, esters, and other derivatives, allowing for the exploration of a wide chemical space and the modulation of physicochemical properties.[1][2]

  • The cyano group , an electron-withdrawing group, can influence the pKa of the carboxylic acid and participate in hydrogen bonding or other interactions with a target protein. It can also serve as a bioisostere for other functional groups.[3]

  • The methoxy group , an electron-donating group, can modulate the electronic properties of the aromatic ring and provide a vector for further chemical modification through demethylation and subsequent derivatization.

Potential Therapeutic Applications: An Inferential Approach

Based on the known biological activities of structurally related cyanobenzoic and methoxybenzoic acids, we can infer several promising therapeutic avenues for derivatives of 2-Cyano-3-methoxybenzoic acid.

Oncology: PARP Inhibition

Analogs of cyanobenzoic acid have shown significant promise in oncology. For instance, 2-Amino-5-cyano-3-methylbenzoic acid is a key intermediate in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4] The cyano and carboxylic acid functionalities are crucial for binding to the nicotinamide-binding pocket of the PARP enzyme. Derivatives of 2-Cyano-3-methoxybenzoic acid could be designed to mimic these interactions.

Anti-inflammatory Agents

Various benzoic acid derivatives are known for their anti-inflammatory properties.[5] The core scaffold of 2-Cyano-3-methoxybenzoic acid can be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of key inflammatory signaling pathways. For example, derivatives of 5-aminosalicylic acid incorporating a 2-cyano-3-phenylpropenoyl moiety have demonstrated antioxidant and anti-inflammatory activities.[6]

Enzyme Inhibition

The structural features of 2-Cyano-3-methoxybenzoic acid make it a suitable scaffold for designing enzyme inhibitors. For example, derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide act as tyrosinase inhibitors, suggesting potential applications in treating hyperpigmentation disorders.[7] The cyanoacrylamide moiety, which can be synthesized from a cyanobenzoic acid precursor, is crucial for this activity.

Antithrombotic Agents

Patents have described cyanobenzoic acid derivatives as intermediates for therapeutic agents for the prevention and treatment of thrombosis.[8] These compounds are suggested to inhibit platelet aggregation. The 2-Cyano-3-methoxybenzoic acid scaffold could be utilized to develop novel antithrombotic agents.

Synthetic Protocols for Library Development

The versatility of the 2-Cyano-3-methoxybenzoic acid scaffold lies in the differential reactivity of its functional groups. The following protocols outline key derivatization strategies to generate a diverse chemical library for screening.

Protocol 1: Amide Library Synthesis via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents.[1][9]

Objective: To synthesize a library of amides from 2-Cyano-3-methoxybenzoic acid and a diverse set of primary and secondary amines.

Materials:

  • 2-Cyano-3-methoxybenzoic acid

  • A selection of primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[1]

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Cyano-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Causality Behind Experimental Choices:

  • The use of coupling agents like EDC and HOBt minimizes the formation of side products and allows the reaction to proceed under mild conditions, preserving sensitive functional groups on the amine coupling partner.[2]

  • DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any acidic protons, driving the reaction to completion.

  • Anhydrous solvents are crucial to prevent the hydrolysis of the activated ester intermediate.

Protocol 2: Ester Library Synthesis

Esterification can improve the lipophilicity and cell permeability of a lead compound.

Objective: To synthesize a library of esters from 2-Cyano-3-methoxybenzoic acid and various alcohols.

Materials:

  • 2-Cyano-3-methoxybenzoic acid

  • A selection of primary and secondary alcohols

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or triethylamine (TEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Formation of the Acid Chloride: In a flame-dried round-bottom flask, suspend 2-Cyano-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.

  • Esterification: In a separate flask, dissolve the desired alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the alcohol solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Causality Behind Experimental Choices:

  • Conversion to the more reactive acid chloride is necessary for efficient esterification with less reactive alcohols.

  • Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.

Drug Discovery Workflow and Screening Protocols

A successful drug discovery campaign utilizing the 2-Cyano-3-methoxybenzoic acid scaffold would follow a structured workflow.

G cluster_0 Library Synthesis & Design cluster_1 Screening Cascade cluster_2 Lead Optimization A 2-Cyano-3-methoxybenzoic Acid Scaffold B Amide & Ester Library Synthesis (Protocols 1 & 2) A->B C Bioisosteric Replacement Design (e.g., Cyano -> Tetrazole) A->C D High-Throughput Screening (HTS) (Biochemical or Cellular Assays) B->D C->D E Hit Identification & Validation D->E F Dose-Response & IC50 Determination E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: A typical drug discovery workflow starting from the 2-Cyano-3-methoxybenzoic acid scaffold.

Protocol 3: General Protocol for a Cell-Based Phenotypic Screen

Phenotypic screening allows for the discovery of compounds with desired biological effects without prior knowledge of the specific molecular target.[10]

Objective: To identify derivatives of 2-Cyano-3-methoxybenzoic acid that inhibit cancer cell proliferation.

Materials:

  • A cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • A library of 2-Cyano-3-methoxybenzoic acid derivatives dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • A luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the library compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the compound dilutions to the cells. Include wells with vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each compound concentration.

  • Hit Identification: Identify compounds that exhibit significant inhibition of cell proliferation at a specific concentration (e.g., >50% inhibition at 10 µM). These compounds are considered "hits" for further investigation.

Causality Behind Experimental Choices:

  • A cell-based assay provides a more physiologically relevant context than a biochemical assay, as it accounts for cell permeability and potential off-target effects.[10]

  • The use of a positive control ensures that the assay is performing as expected, while the vehicle control allows for the normalization of the data.

Conclusion and Future Directions

2-Cyano-3-methoxybenzoic acid represents a largely unexplored yet promising scaffold for medicinal chemistry. Its versatile functional groups provide ample opportunities for chemical derivatization, enabling the creation of diverse compound libraries. By drawing analogies from structurally related bioactive molecules, it is plausible to envision the development of novel therapeutics in areas such as oncology, inflammation, and thrombosis. The protocols and workflows outlined in this guide provide a strategic framework for researchers and drug development professionals to unlock the full potential of this intriguing molecule. Future work should focus on the synthesis and screening of focused libraries of 2-Cyano-3-methoxybenzoic acid derivatives against a panel of relevant biological targets to validate the therapeutic hypotheses presented herein.

References

  • Google Patents. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Hinton, A. C., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Soujanya, C. H., & Madhavi, K. (2021). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 33(12), 2913-2918.
  • Satpute, M. S., et al. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part-I]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PubChem. 2-Cyano-3-methoxybutanoic acid. Available at: [Link]

  • Kim, J. H., et al. (2016). 2-Cyano-3-(substituted phenyl) acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α, β-unsaturated carbonyl scaffold. Bioorganic & medicinal chemistry, 24(2), 224-230.
  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]

  • Swinney, D. C. (2004). Phenotypic vs. target-based drug discovery for first-in-class medicines. Current opinion in drug discovery & development, 7(4), 497-505.
  • ResearchGate. How to produce amide from Benzoic acid and amine directly?. Available at: [Link]

  • FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). Available at: [Link]

  • Dunsmore, C. J., et al. (2006). A new catalytic one-pot process for the direct formation of amides from carboxylic acids and amines. Organic letters, 8(26), 6107-6110.
  • Slideshare. Application of Bioisosteres in Drug Design. Available at: [Link]

  • NIST. Benzoic acid, 3-methoxy-. Available at: [Link]

  • Bentham Science. Chapter - Bioisosteric Replacements in Drug Design. Available at: [Link]

  • BioSolveIT. New Chemical Entities - Drug Discovery Solutions. Available at: [Link]

  • Outsourcing-pharma.com. Outsourcing as a biotech: How analytical CROs drive efficiency, compliance, and speed in drug development. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 2-Cyano-3-methoxybenzoic acid is a critical transformation in the development of agrochemicals (e.g., dicamba derivatives) and pharmaceutical intermediates. Users typically encounter challenges related to regioselectivity , hydrolysis of the nitrile , and purification from metal salts .

This guide covers the two primary validated synthetic routes:

  • The Anhydride Route (Recommended for Scale-up): Regioselective ring-opening of 3-methoxyphthalic anhydride followed by dehydration.

  • The Substitution Route (Recommended for Lab-scale): Bromination of 2-amino-3-methoxybenzoic acid followed by Rosenmund-von Braun cyanation.

Route 1: The Anhydride Ring-Opening (Scale-Up Preferred)

This route is preferred for larger scales due to lower toxicity (avoids stoichiometric copper) and generally lower raw material costs.

Workflow Diagram

AnhydrideRoute Start 3-Methoxyphthalic Anhydride Intermediate Intermediate: 6-Carbamoyl-2-methoxybenzoic acid (Desired Isomer Precursor) Start->Intermediate Regioselective Opening SideProduct Isomer Impurity: 6-Cyano-2-methoxybenzoic acid Start->SideProduct Minor Pathway (Steric Error) Ammonia Ammonia (NH3) (Aq or Gas) Ammonia->Intermediate Product Target: 2-Cyano-3-methoxybenzoic acid Intermediate->Product Dehydration (-H2O) Dehydration Dehydration Agent (SOCl2 or Ac2O) Dehydration->Product

Caption: The regioselective opening of 3-methoxyphthalic anhydride favors the less sterically hindered carbonyl, leading to the desired 2-cyano-3-methoxy isomer.

Critical Mechanism: Regioselectivity

The 3-methoxy group exerts a significant steric effect on the adjacent carbonyl (C2). Therefore, nucleophilic attack by ammonia occurs preferentially at the C1 carbonyl (meta to the methoxy group).

  • Attack at C1 yields: 2-Carboxy-3-methoxybenzamide

    
    2-Cyano-3-methoxybenzoic acid  (Target).
    
  • Attack at C2 yields: 6-Carbamoyl-2-methoxybenzoic acid

    
     6-Cyano-2-methoxybenzoic acid (Impurity).
    
Troubleshooting Guide: Anhydride Route
SymptomProbable CauseCorrective Action
Wrong Isomer (6-cyano) Reaction temperature too high during ammonolysis.Maintain ammonolysis at 0–5°C . Higher temperatures overcome the steric barrier, increasing attack at the hindered C2 position.
Low Yield (Step 1) Incomplete precipitation of the phthalamic acid intermediate.The intermediate is amphoteric. Ensure acidification to pH 2–3 using conc. HCl to fully precipitate the phthalamic acid before filtration.
Hydrolysis of CN to Amide Workup conditions too basic or acidic after dehydration.During the final workup, avoid prolonged exposure to strong aqueous acid/base. Quench dehydration agents (e.g., SOCl2) into ice-water slowly and extract immediately.
Demethylation Use of harsh Lewis acids (e.g., AlCl3) for dehydration.Use milder dehydration conditions like SOCl2 in DMF (Vilsmeier-Haack conditions) or Acetic Anhydride at moderate temps (<60°C). Avoid BBr3 or AlCl3.

Route 2: The Substitution Route (Lab-Scale / High Purity)

This route is robust for generating analytical standards or small batches where isomer purity is paramount, as the regiochemistry is fixed by the starting material.

Workflow Diagram

SubstitutionRoute Start 2-Amino-3-methoxybenzoic acid Step1 Step 1: Bromination (Sandmeyer-like) Start->Step1 NaNO2 / HBr / CuBr Intermediate 2-Bromo-3-methoxybenzoic acid Step1->Intermediate Step2 Step 2: Cyanation (Rosenmund-von Braun) Intermediate->Step2 CuCN / DMF / 140°C Product Target: 2-Cyano-3-methoxybenzoic acid Step2->Product Workup (FeCl3)

Caption: Stepwise conversion via bromination and copper-mediated cyanation ensures regiochemical integrity but requires careful heavy metal remediation.

Protocol: Rosenmund-von Braun Cyanation

Reagents: 2-Bromo-3-methoxybenzoic acid (1.0 eq), CuCN (1.2–1.5 eq), DMF (dry). Conditions: 140–150°C for 12–16 hours under


.
Troubleshooting Guide: Substitution Route
SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Catalyst poisoning or "wet" solvent.CuCN is sensitive to moisture. Use anhydrous DMF and freshly purchased or dried CuCN. Degas the solvent with

for 30 mins before heating.
Blue/Green Product Residual Copper contamination.Standard extraction is insufficient. Wash the organic phase with 10% aqueous ethylenediamine or FeCl3 solution (oxidizes Cu(I) to water-soluble Cu(II)) until the aqueous layer is no longer blue.
Decarboxylation Reaction temperature >160°C.The carboxylic acid group is destabilized by the ortho-cyano group at high heat. Keep temp ≤150°C or protect the acid as a methyl ester before cyanation (hydrolyze later).
Formation of Phenol Incomplete Sandmeyer (Step 1).If the diazonium salt in Step 1 warms up before CuBr addition, it hydrolyzes to the phenol. Keep the diazonium solution at -5°C to 0°C strictly.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use the Sandmeyer reaction directly with CuCN? A: While theoretically possible, the direct Sandmeyer cyanation of amino acids often suffers from poor solubility of the zwitterionic diazonium salt and competitive side reactions (phenol formation). The "Bromo-Sandmeyer" followed by "Cyano-displacement" (Route 2) is historically more reliable for this specific scaffold [1].

Q2: In the anhydride route, how do I confirm I have the correct isomer? A: 1H NMR is definitive.

  • 2-Cyano-3-methoxybenzoic acid (Target): Look for the coupling constants of the aromatic protons. The proton adjacent to the methoxy group will show a specific splitting pattern distinct from the 6-cyano isomer.

  • Chemical Shift: The carboxyl proton in the target molecule is often hydrogen-bonded to the nitrile or methoxy oxygen, causing a downfield shift compared to the isomer.

Q3: Can I use KCN instead of CuCN for Route 2? A: Not easily. Aryl bromides are unreactive toward KCN/NaCN under standard conditions. You would need a Palladium catalyst (Pd-catalyzed cyanation) to use KCN or Zn(CN)2.[1] This is a valid modern alternative but requires expensive catalysts (e.g.,


 or Xantphos) [2].

Q4: What is the best way to remove the water during the dehydration step (Route 1)? A: If using acetic anhydride, the reaction is self-driving. If using a thermal dehydration in solvent (e.g., xylene), use a Dean-Stark trap . However, chemical dehydration with SOCl2 (forming the acid chloride then cyclizing/dehydrating) is often faster and occurs at lower temperatures, preserving the methoxy group.

References

  • Rosenmund-von Braun Reaction Context: Friedman, L., & Shechter, H. (1961). Preparation of Nitriles from Halides and Sodium Cyanide. The Journal of Organic Chemistry, 26(7), 2522–2524. Link

  • Pd-Catalyzed Cyanation: Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Link

  • Anhydride Opening Regioselectivity: Goumont, R., et al. (2009). Nucleophilic ring opening of phthalic anhydrides: A theoretical and experimental study. Tetrahedron, 65(45), 9306-9312. Link

  • General Synthesis of Alkoxy-Cyanobenzoic Acids: Patent US20040260119A1. Preparation of 3-alkoxy-2-methylbenzoic acids (analogous chemistry). Link

Disclaimer: This guide is for research purposes only. All procedures involving cyanides, thionyl chloride, and high temperatures must be performed in a fume hood with appropriate PPE. Cyanide waste requires specialized disposal protocols.

Sources

removing impurities from 2-Cyano-3-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyano-3-methoxybenzoic Acid Synthesis

Introduction

2-Cyano-3-methoxybenzoic acid is a critical intermediate often employed in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural duality—containing both a nitrile (–CN) and a carboxylic acid (–COOH) in an ortho relationship—presents a unique purification challenge.

The primary difficulty lies in the hydrolytic instability of the nitrile group under the acidic/basic conditions required to generate the carboxylic acid. Furthermore, if synthesized via the Rosenmund-von Braun reaction (using CuCN) or Pd-catalyzed cyanation, residual heavy metals can chelate to the ortho-cyano-acid motif, rendering standard silica chromatography ineffective.[1]

This guide provides a self-validating workflow to isolate high-purity material (>98%) while minimizing yield loss.

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify the specific impurity profile. The synthesis typically proceeds via the cyanation of 2-bromo-3-methoxybenzoic acid (or ester).[1]

Table 1: Common Impurity Profile & Physico-Chemical Properties

Impurity IDChemical NameOriginDetection (HPLC/LCMS)Removal Strategy
Imp-A 2-Bromo-3-methoxybenzoic acidUnreacted Starting MaterialM+H matches SM; RT slightly longer than product (hydrophobic Br).[1]pH Swing (pKa diff) or Recrystallization.[1]
Imp-B 2-Carbamoyl-3-methoxybenzoic acidPartial Hydrolysis (Amide)M+18 (Water addition).[1] Polar, elutes early.Water Wash (High water solubility).[1]
Imp-C 3-Methoxyphthalic acidComplete Hydrolysis (Di-acid)M+19 (Hydrolysis to acid).[1] Very polar.Fractional Precipitation (High solubility in water).[1]
Imp-D Copper/Palladium SpeciesCatalyst ResidueColored solid (Green/Blue/Grey); No UV peak.[1]Chelation/Scavenging .
Visualizing the Impurity Pathways

The following diagram illustrates how reaction conditions drive the formation of specific impurities.

ImpurityPathways SM Starting Material (2-Bromo-3-methoxybenzoic acid) Product Target Product (2-Cyano-3-methoxybenzoic acid) SM->Product Cyanation (CuCN/Pd, Heat) SM->Product Incomplete Conv. Amide Impurity B (Amide) Product->Amide Hydrolysis (pH > 10 or < 2) DiAcid Impurity C (Di-acid) Amide->DiAcid Over-Hydrolysis (Prolonged Heat)

Figure 1: Reaction pathway showing the origin of hydrolytic impurities (Amide/Di-acid) from the target nitrile.[1]

Module 2: Troubleshooting Synthesis (Prevention)

Issue: High levels of Amide (Imp-B) or Di-acid (Imp-C). [1]

  • Root Cause: The nitrile group is sensitive to hydrolysis.[2][3][4] If you are hydrolyzing an ester precursor to get the acid, the conditions are likely too harsh.

  • Correction: Avoid boiling NaOH/KOH. Use LiOH in THF/Water at 0°C to room temperature. Lithium acts as a mild Lewis acid, accelerating ester hydrolysis without attacking the nitrile as aggressively as Sodium or Potassium at high temperatures.

Issue: Green/Blue tint in the final solid.

  • Root Cause: Copper residues from Rosenmund-von Braun cyanation.[1] Copper coordinates tightly between the nitrile nitrogen and the carboxylate oxygen.

  • Correction: Do not rely on simple water washes.[5] You must break the coordination complex (See Protocol B).

Module 3: Purification Protocols

Protocol A: The "pKa Swing" (Removing Non-Acidic & Weak Acid Impurities)

Rationale: The ortho-cyano group is strongly electron-withdrawing, making the target molecule more acidic (pKa ~3.2–3.5) than the starting bromo-benzoic acid (pKa ~4.0) or simple phenols. We utilize this difference for fractional extraction.

  • Dissolution: Dissolve crude solid in 5% NaHCO₃ (pH ~8.5).

    • Note: Avoid strong bases like NaOH (pH 14) which will instantly hydrolyze the nitrile.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (2x) .

    • Removes: Non-acidic impurities (nitriles without acid groups, neutral organic debris).

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1N HCl dropwise while monitoring pH.

    • Stop at pH 3.8 – 4.0.

    • Action: Filter any precipitate that forms here (likely unreacted starting material or less acidic impurities).

  • Final Precipitation:

    • Continue acidifying the filtrate to pH 1.0 – 2.0 .

    • The target 2-cyano-3-methoxybenzoic acid will precipitate as a white solid.[1]

    • Filter and wash with ice-cold water.[1]

Protocol B: Copper Scavenging (For Rosenmund-von Braun Routes)

Rationale: Standard extraction often fails to remove Cu(I)/Cu(II) trapped in the crystal lattice.

  • Dissolution: Dissolve the crude acid in THF or Methanol.

  • Chelation: Add 10 wt% SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) or activated charcoal.

  • Digestion: Stir at 40°C for 30 minutes.

  • Filtration: Filter through a pad of Celite to remove the scavenger.

  • Recovery: Concentrate the filtrate to dryness.

Protocol C: Recrystallization

Rationale: If the pKa swing yields <98% purity, recrystallization is the final polish.

  • Solvent System: Acetonitrile : Water (1:3) or Ethanol : Water (1:4) .

  • Method:

    • Dissolve solid in minimum hot Acetonitrile (approx. 60°C). Do not boil (risk of decarboxylation).

    • Slowly add hot water until persistent turbidity is observed.

    • Allow to cool to room temperature slowly, then refrigerate at 4°C.

    • Note: The di-acid impurity (Imp-C) is highly soluble in water and will remain in the mother liquor.

PurificationLogic Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in 5% NaHCO3 (pH 8.5) Crude->Dissolve Wash Wash with EtOAc Dissolve->Wash OrgLayer Organic Layer (Discard Neutrals) Wash->OrgLayer AqLayer Aqueous Layer (Contains Product) Wash->AqLayer Acidify1 Acidify to pH 4.0 AqLayer->Acidify1 Filter1 Filter Precipitate (Remove SM/Weak Acids) Acidify1->Filter1 Filtrate Filtrate Acidify1->Filtrate Acidify2 Acidify to pH 1.5 Filtrate->Acidify2 PureSolid Isolate Target Product Acidify2->PureSolid

Figure 2: Fractional pH-swing precipitation workflow for separating the target acid from starting materials.[1]

Frequently Asked Questions (FAQ)

Q1: My product is turning yellow upon drying in the oven. Why? A: 2-Cyano-3-methoxybenzoic acid is thermally sensitive.[1] The ortho-cyano group facilitates decarboxylation or polymerization of phenolic impurities at high temperatures (>60°C).

  • Fix: Dry under high vacuum at ambient temperature (25°C) or max 40°C. Do not use an air oven.

Q2: I have 5% of the Amide impurity (Imp-B). Can I convert it back to the nitrile? A: No. Dehydration of the primary amide back to the nitrile is difficult in the presence of a free carboxylic acid without affecting the acid itself.

  • Fix: The amide is much more water-soluble than the nitrile-acid. Use Protocol C (Recrystallization from Water/Acetonitrile); the amide will stay in the aqueous mother liquor.

Q3: Can I use column chromatography? A: Yes, but it is challenging. The carboxylic acid causes streaking on silica.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to suppress ionization. However, crystallization is preferred for scale-up.[1]

References

  • Mechanism of Nitrile Hydrolysis

    • Source: Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

    • Relevance: Explains the stepwise hydrolysis from nitrile to amide to acid, confirming the origin of Impurity B and C.
  • Rosenmund-von Braun Reaction & Copper Removal

    • Source: Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.[1] Retrieved from [Link][6]

    • Relevance: Details the copper-mediated cyanation mechanism and the difficulty of removing copper residues
  • Relevance: Provides baseline pKa data (4.10)
  • Recrystallization of Benzoic Acid Derivatives: Relevance: Validates the use of hot water/alcohol systems for purifying benzoic acid derivatives based on solubility differentials.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-3-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis of this molecule, while conceptually straightforward, involves steps that are sensitive to reaction parameters. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategies

The preparation of 2-Cyano-3-methoxybenzoic acid typically involves two key transformations: the introduction of a cyano group onto the aromatic ring and the presence or formation of the carboxylic acid moiety. The most prevalent strategies start from precursors that are then subjected to cyanation and/or hydrolysis.

Common Synthetic Pathways:

  • Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Precursor: This is a widely used method, often starting from a bromo- or chloro-substituted 3-methoxybenzoic acid derivative. The halogen is displaced by a cyanide nucleophile, typically using a copper(I) cyanide or a palladium-catalyzed reaction.

  • The Sandmeyer Reaction: This classic transformation converts an aromatic amine (e.g., 2-Amino-3-methoxybenzoic acid) into a diazonium salt, which is then displaced by a cyanide nucleophile, often catalyzed by a copper(I) salt.

  • Hydrolysis of a Benzonitrile Precursor: The final step in many synthetic routes is the hydrolysis of the nitrile group of a precursor like 2-cyano-3-methoxybenzonitrile to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions.[1][2]

The following workflow diagram illustrates a common pathway involving cyanation followed by hydrolysis.

cluster_0 Synthesis Workflow Start Starting Material (e.g., Methyl 2-bromo-3-methoxybenzoate) Cyanation Step 1: Cyanation Reaction Start->Cyanation  CuCN or Pd catalyst  High-boiling polar aprotic solvent (e.g., DMF)  Heat Intermediate Intermediate (Methyl 2-cyano-3-methoxybenzoate) Cyanation->Intermediate Hydrolysis Step 2: Ester & Nitrile Hydrolysis Intermediate->Hydrolysis  Aqueous Acid (e.g., HCl) or Base (e.g., NaOH)  Heat (Reflux) Product Final Product (2-Cyano-3-methoxybenzoic acid) Hydrolysis->Product Start Problem: Incomplete Cyanation Check_Catalyst Is the CuCN fresh and of high purity? Start->Check_Catalyst Check_Solvent Is the solvent anhydrous? Check_Catalyst->Check_Solvent Yes Action_Catalyst Action: Use fresh, high-purity CuCN. Check_Catalyst->Action_Catalyst No Check_Temp Is the reaction temperature optimal (e.g., >150°C)? Check_Solvent->Check_Temp Yes Action_Solvent Action: Use anhydrous solvent or dry it before use. Check_Solvent->Action_Solvent No Action_Temp Action: Increase temperature and monitor via TLC/GC. Check_Temp->Action_Temp No Consider_Pd Advanced Solution: Consider a Palladium-catalyzed cyanation protocol. Check_Temp->Consider_Pd Yes Action_Catalyst->Check_Solvent Action_Solvent->Check_Temp Action_Temp->Start

Caption: Troubleshooting flowchart for an incomplete cyanation reaction.

Issue 2: Low Yield During Hydrolysis of the Nitrile Group

Question: I am hydrolyzing my 2-cyano-3-methoxybenzoate intermediate to the final acid, but the yield is poor. I see multiple spots on my TLC plate. What are the potential side reactions and how can I optimize the hydrolysis?

Answer: The hydrolysis of an aromatic nitrile to a carboxylic acid requires forcing conditions (strong acid or base and heat), which can lead to competing side reactions. [1][3] Causality and Solutions:

  • Incomplete Hydrolysis: The hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often slower. Incomplete reaction can leave a significant amount of the intermediate amide (2-amido-3-methoxybenzoic acid).

    • Solution: Increase the reaction time or the concentration of the acid/base. Ensure the mixture is heated to a steady reflux. Monitor the disappearance of both the starting nitrile and the intermediate amide by TLC or HPLC.

  • Ether Cleavage (Side Reaction): The methoxy group (-OCH₃) is an ether, which can be cleaved under harsh acidic conditions (particularly with HBr or HI, but also possible with concentrated HCl or H₂SO₄ at high temperatures) to yield a phenol. This would result in the formation of 2-cyano-3-hydroxybenzoic acid as a significant byproduct.

    • Solution: Opt for alkaline hydrolysis. Saponification using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) is generally much less likely to cleave the aryl-methoxy bond. [1]The reaction will produce the sodium or potassium salt of the carboxylic acid, which is then protonated during acidic workup to yield the final product.

  • Solubility Issues: Aromatic nitriles can have poor solubility in purely aqueous solutions, leading to a slow, heterogeneous reaction. [3] * Solution: Use a co-solvent. For alkaline hydrolysis, a mixture of ethanol and water or THF and water can improve solubility and reaction rate. For acidic hydrolysis, glacial acetic acid can be a suitable solvent.

Table 1: Comparison of Hydrolysis Conditions

ParameterAcidic Hydrolysis (e.g., 6M HCl)Alkaline Hydrolysis (e.g., 15% NaOH aq.)
Product Form Direct formation of the free carboxylic acid. [2]Forms the carboxylate salt; requires a final acidification step. [2]
Key Advantage Simpler workup if no side reactions occur.Milder towards the methoxy ether group, preventing cleavage.
Key Disadvantage Risk of cleaving the methoxy group to a phenol. [4]Evolution of ammonia gas; requires an additional acidification step. [1]
Recommendation Use with caution; monitor for byproduct formation.Generally preferred method for this substrate to preserve the methoxy group.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the cyanation step? A1: The use of cyanide salts (e.g., CuCN, NaCN, KCN) is extremely hazardous. [5]* Engineering Controls: All manipulations must be performed in a certified, well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; check glove compatibility charts).

  • Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) readily available. Ensure you and a colleague are trained in its use. Never work alone when handling cyanides.

  • Waste Disposal: Quench all residual cyanide in reaction mixtures and waste streams with an oxidant like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to your institution's guidelines.

Q2: How can I best monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate can be effective for visualizing spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.

Q3: What is the recommended method for purifying the final 2-Cyano-3-methoxybenzoic acid? A3: Recrystallization is the most effective method for purifying the final product. [5]* Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, acetonitrile, or mixtures of water with these solvents.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated carbon and filter it through celite. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Alkaline Hydrolysis of Methyl 2-cyano-3-methoxybenzoate

This protocol is adapted from standard procedures for nitrile hydrolysis. [1][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-cyano-3-methoxybenzoate (1.0 eq).

  • Reagent Addition: Add a 15% (w/w) aqueous solution of sodium hydroxide (NaOH, 4.0 eq) and ethanol as a co-solvent (enough to create a stirrable slurry, typically 5-10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Ammonia gas will evolve, so the reaction must be conducted in a fume hood.

  • Monitoring: Monitor the reaction by TLC until the starting material and the intermediate amide have been completely consumed (typically 4-8 hours).

  • Workup (Part 1 - Cooling): Cool the reaction mixture to room temperature and then further in an ice bath.

  • Workup (Part 2 - Acidification): Slowly and carefully add concentrated hydrochloric acid (HCl) to the cold solution to adjust the pH to ~2. The final product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid and purify by recrystallization from a suitable solvent like ethanol/water.

References

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC - NIH. (2022). National Institutes of Health. [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.
  • RECENT ADVANCES IN CYANATION REACTIONS - SciELO. SciELO. [Link]

  • synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link]

  • Preparation of 3-methoxybenzoic acid - Sciencemadness.org. Sciencemadness.org. [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents.
  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents.
  • US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters - Google Patents.
  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation - YouTube. YouTube. [Link]

  • CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents.
  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY - ALS Global. ALS Global. [Link]

  • hydrolysis of nitriles - Chemguide. Chemguide. [Link]

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC - NIH. National Institutes of Health. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Nitrile to Acid - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]/reactions/nitriles/nitriletoacid/)

Sources

Technical Support Center: Handling & Storage of 2-Cyano-3-methoxybenzoic acid

[1]

CAS No: 116754-72-8 Chemical Formula:

Molecular Weight:1
Introduction: The Technical Context

2-Cyano-3-methoxybenzoic acid is a highly functionalized aromatic building block characterized by a "crowded" 1,2,3-substitution pattern.[1] The presence of an ortho-cyano group relative to the carboxylic acid (

1

This guide moves beyond basic safety data sheets (SDS) to address the practical nuances of handling this compound in drug discovery and process chemistry workflows.

Module 1: Critical Safety & Handling (The "Must-Knows")

Hazard Classification: Irritant (Skin/Eye/Respiratory). Hidden Hazard: Hydrolytic Cyanide Potential. While the nitrile group is generally stable, exposure to strong acids or combustion can theoretically release hydrogen cyanide (HCN).

Standard Operating Procedure (SOP): Safe Containment
  • Engineering Controls: Always handle the solid powder inside a certified chemical fume hood. The fine particulate nature of substituted benzoic acids often leads to electrostatic "fly-away" during weighing.

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder clings to spatulas/glassware. This minimizes loss and prevents aerosolization.

  • PPE Layering:

    • Hands: Double nitrile gloves (0.11 mm minimum thickness).

    • Respiratory: If weighing outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

Emergency Response: Spill Protocol
  • Dry Spill: Do NOT sweep dry dust (risk of aerosol inhalation). Cover with a damp paper towel or absorbent pad, then scoop into a waste container.

  • Wet Spill: Absorb with sand or vermiculite. Do not use acidic cleaning agents (risk of HCN evolution). Neutralize surface with a mild alkaline detergent.

Module 2: Storage & Stability (The "Long-Term")

The primary degradation pathway for 2-Cyano-3-methoxybenzoic acid is the hydrolysis of the nitrile group to an amide (2-carbamoyl) and subsequently to a di-acid (phthalic acid derivative).[1] This is accelerated by moisture and acidic impurities.

ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Refrigerated)Slows the kinetics of spontaneous hydrolysis and decarboxylation.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents moisture absorption.[1] The compound is potentially hygroscopic due to the carboxylic acid moiety.
Container Amber Glass Protects against photo-degradation.[1] Methoxy-substituted aromatics can be prone to slow photo-oxidation.[1]
Desiccant Required Silica gel or molecular sieves in the secondary container are essential to maintain low humidity.[1]
Visualizing the Storage Workflow

The following diagram outlines the decision logic for receiving and storing the compound to ensure maximum shelf-life.

StorageWorkflowStartReceipt ofCompoundInspectVisual Inspection(Color/Caking)Start->InspectQCPurity Check(LCMS/NMR)Inspect->QCPassRePurifyRecrystallize orRe-orderInspect->RePurifyFail (Yellow/Wet)DesiccatePlace inDesiccator CabinetQC->DesiccatePurity >97%QC->RePurifyPurity <95%FridgeStore at 2-8°C(Amber Vial)Desiccate->FridgeLong-term

Caption: Logical workflow for receiving and validating 2-Cyano-3-methoxybenzoic acid integrity prior to storage.

Module 3: Solubility & Solution Chemistry

Researchers often struggle with the solubility of "brick-dust" intermediates. The internal hydrogen bonding between the carboxylic acid and the ortho-cyano group can reduce solubility in non-polar solvents.

Solubility Profile
SolventSolubility RatingNotes for Experimentation
DMSO Excellent (>50 mg/mL)Preferred for biological assays and stock solutions.[1]
Methanol Good Good for transfers/reactions.[1] Avoid if using strong Lewis acids (risk of esterification).
DCM Moderate/Poor May require sonication.[1] Solubility improves with small addition of MeOH (2-5%).[1]
Water Insoluble Unless pH is adjusted > 7 (forming the benzoate salt).[1]
Hexanes Insoluble Useful as an anti-solvent for precipitation/purification.[1]
Critical Protocol: Making a Stock Solution
  • Weighing: Weigh the solid into a vial before adding solvent.

  • Solvent Addition: Add DMSO dropwise.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at < 40°C .

    • Warning: Do not heat > 60°C to dissolve, as this risks nitrile hydrolysis.

Module 4: Troubleshooting & FAQs
Q1: The compound has turned from off-white to yellow. Is it still usable?
  • Diagnosis: Yellowing in methoxy-benzoic acids usually indicates photo-oxidation (quinone formation traces) or nitrile hydrolysis byproducts.[1]

  • Action:

    • Run an LC-MS. Look for a mass shift of +18 Da (Hydrolysis:

      
      ).[1]
      
    • If the impurity is < 5%, it may be usable for crude reactions.

    • Purification: Recrystallization from Ethanol/Water or reprecipitation (dissolve in base, filter, acidify) can restore purity.

Q2: I am trying to couple an amine to the carboxylic acid, but I'm getting side products.
  • Root Cause: The ortho-cyano group is an electrophile. Under basic coupling conditions (EDC/HOBt + Excess Base), the amine might attack the nitrile instead of the activated ester, or the intermediate might cyclize to form an isoindolinone derivative.

  • Solution:

    • Use milder bases (e.g., DIPEA) and control pH strictly.

    • Avoid high temperatures.

    • Verify the structure of your product; you may have inadvertently created a heterocycle.

Q3: Can I autoclave this compound for sterile biological use?
  • Answer: NO.

  • Reasoning: Autoclaving involves high heat (121°C) and moisture (steam). This guarantees the hydrolysis of the nitrile group to the amide or acid [1].

  • Alternative: Sterile filter a DMSO stock solution using a 0.22 µm PTFE (hydrophobic) or Nylon membrane.

Troubleshooting Logic Tree: Solubility Issues

SolubilityTreeProblemCompound Won't DissolveSolventCheckCheck Solvent ChoiceProblem->SolventCheckWaterIs Solvent Water?SolventCheck->WaterAqueousDCMIs Solvent DCM/EtOAc?SolventCheck->DCMNon-PolarDMSOIs Solvent DMSO/DMF?SolventCheck->DMSOPolar AproticBaseAddAdd 1.0 eq mild base(NaHCO3 or DIPEA)to form saltWater->BaseAddYesPolarAddAdd 5-10% Methanolor SonicateDCM->PolarAddYesHeatGENTLE Heat (<45°C)+ SonicationDMSO->HeatYes

Caption: Decision matrix for resolving solubility challenges without compromising chemical stability.

References
  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps, Accessed Feb 6, 2026. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11461, 3-Methoxybenzoic acid" (Analogous Structure Safety Data). PubChem, Accessed Feb 6, 2026. [Link]

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd Ed., Wiley-VCH, 1999. (General reference for nitrile/carboxylic acid reactivity).
  • ECHA (European Chemicals Agency). "C&L Inventory: Benzoic acid derivatives." ECHA, Accessed Feb 6, 2026. [Link]

Validation & Comparative

A Comparative Spectroscopic Guide to Cyanobenzoic Acid Isomers for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the substitution patterns on an aromatic ring can dramatically alter a compound's physicochemical properties, biological activity, and ultimately, its suitability for a given application. This guide provides an in-depth spectroscopic comparison of the three structural isomers of cyanobenzoic acid: 2-cyanobenzoic acid (ortho), 3-cyanobenzoic acid (meta), and 4-cyanobenzoic acid (para).

As researchers and drug development professionals, our ability to unequivocally differentiate these isomers is critical. This document moves beyond a simple recitation of data, offering a causal analysis of the observed spectroscopic variations through the lenses of vibrational (FTIR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Structural Landscape: 2-, 3-, and 4-Cyanobenzoic Acid

The subjects of our investigation are three isomers with the molecular formula C₈H₅NO₂. Their structures differ only in the relative positions of the cyano (-C≡N) and carboxylic acid (-COOH) functional groups on the benzene ring. This seemingly minor variation gives rise to distinct electronic distributions and molecular symmetries, which are sensitively probed by spectroscopic techniques.

Vibrational Spectroscopy: A Tale of Two Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and overall structure. The observed vibrational modes are highly sensitive to the electronic effects and steric interactions imposed by the substituent positions.

Key Vibrational Modes and Their Isomeric Sensitivity

The most informative vibrations in the cyanobenzoic acid isomers are those associated with the carboxylic acid and cyano moieties, as well as the substitution pattern of the benzene ring.

  • Carboxylic Acid Group Vibrations: The O-H stretch of the carboxylic acid typically appears as a very broad band in the IR spectrum, often spanning from 2500 to 3300 cm⁻¹, due to strong intermolecular hydrogen bonding. The C=O stretching vibration is a strong, sharp band typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.[1] The position of this band can be influenced by the electronic nature of the other substituent and its position.

  • Cyano Group Vibration: The C≡N stretching vibration is a sharp and typically intense band in the IR and Raman spectra, appearing in the 2200-2240 cm⁻¹ region.[1] The intensity and precise frequency of this band can be modulated by the electronic interplay with the carboxylic acid group.

  • Aromatic Ring Vibrations: The C-H out-of-plane bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring. These bands typically appear in the 700-900 cm⁻¹ region of the IR spectrum.

Vibrational Mode2-Cyanobenzoic Acid (ortho)3-Cyanobenzoic Acid (meta)4-Cyanobenzoic Acid (para)
ν(C≡N) ~2230 cm⁻¹~2235 cm⁻¹~2240 cm⁻¹ (IR), ~2239 cm⁻¹ (Raman)[1]
ν(C=O) ~1700 cm⁻¹~1705 cm⁻¹~1710 cm⁻¹[1]
Aromatic C-H Bending ~750-770 cm⁻¹ (ortho)~740-760 cm⁻¹ and ~800-820 cm⁻¹ (meta)~840-860 cm⁻¹ (para)

Analysis of Vibrational Data:

The para-isomer, 4-cyanobenzoic acid, exhibits the highest frequency for both the C≡N and C=O stretching vibrations. This can be attributed to the direct electronic conjugation between the electron-withdrawing cyano and carboxylic acid groups through the para position of the benzene ring. This conjugation leads to a greater degree of resonance stabilization and a slight increase in the force constants of these bonds. In contrast, the ortho and meta isomers exhibit less direct electronic communication between the two functional groups, resulting in lower vibrational frequencies for these modes. The distinct patterns of the aromatic C-H out-of-plane bending vibrations serve as a reliable and straightforward method for distinguishing the three isomers.

Experimental Protocol: FTIR and Raman Spectroscopy

A robust and reliable acquisition of vibrational spectra is fundamental to accurate isomeric assignment.

FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind 1-2 mg of the cyanobenzoic acid isomer with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectral Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

FT-Raman Spectroscopy:

  • Sample Preparation: Place a small amount (a few milligrams) of the crystalline cyanobenzoic acid isomer into a glass capillary tube or an aluminum sample holder.

  • Instrument Setup: Use a near-infrared (NIR) laser excitation source (e.g., 1064 nm) to minimize fluorescence.

  • Data Acquisition: Focus the laser onto the sample and collect the scattered radiation.

  • Spectral Collection: Acquire the spectrum over a Raman shift range of approximately 100-3500 cm⁻¹ with a suitable resolution.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Grind 1-2 mg of sample with 200 mg KBr B Transfer powder to pellet press A->B C Apply 8-10 tons of pressure B->C D Place KBr pellet in FTIR spectrometer C->D Formed Pellet E Acquire spectrum (4000-400 cm⁻¹) D->E F Perform background correction E->F G Data Analysis F->G Final Spectrum

Figure 1: Experimental workflow for FTIR analysis using the KBr pellet method.

Electronic Spectroscopy: Probing the π-Electron System with UV-Vis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the electronic effects of substituents.

For substituted benzoic acids, the primary absorption bands arise from π → π* transitions within the benzene ring. The presence of both an electron-withdrawing cyano group and a carboxylic acid group influences the energy of these transitions.

Isomerλmax (approximate)Molar Absorptivity (ε)
2-Cyanobenzoic Acid ~230 nm, ~275 nmModerate
3-Cyanobenzoic Acid ~228 nm, ~270 nmModerate
4-Cyanobenzoic Acid ~235 nm, ~280 nmHigher

Analysis of UV-Vis Data:

The para-isomer, 4-cyanobenzoic acid, generally exhibits a red shift (longer λmax) and a higher molar absorptivity compared to the ortho and meta isomers. This is a direct consequence of the extended conjugation between the cyano and carboxylic acid groups through the aromatic ring in the para position, which lowers the energy gap for the π → π* transition.[2] The ortho isomer may show more complex spectra due to potential steric interactions between the adjacent bulky groups, which can disrupt the planarity of the molecule and affect the extent of conjugation. The meta isomer, with its lack of direct conjugation between the functional groups, typically has a λmax at a shorter wavelength than the para isomer. The absorption spectra of benzoic acid derivatives are also known to be sensitive to the pH of the solution, as deprotonation of the carboxylic acid group can alter the electronic properties of the molecule.[3]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the cyanobenzoic acid isomers are soluble. Methanol or ethanol are common choices.

  • Solution Preparation: Prepare stock solutions of each isomer of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent to be used as a reference.

    • Fill a matched cuvette with the sample solution.

    • Scan the absorbance from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare stock solution of known concentration B Perform serial dilutions A->B C Fill reference and sample cuvettes B->C Diluted Sample D Scan absorbance (200-400 nm) C->D E Determine λmax D->E Absorption Spectrum

Figure 2: Experimental workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Chemical Environment

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide distinct and complementary information for differentiating the cyanobenzoic acid isomers.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern.

IsomerAromatic Proton Chemical Shifts (δ, ppm) and Coupling Patterns
2-Cyanobenzoic Acid Complex multiplet in the aromatic region, typically four distinct signals.
3-Cyanobenzoic Acid Four distinct signals in the aromatic region, often with characteristic meta and ortho couplings.
4-Cyanobenzoic Acid A symmetrical AA'BB' system, appearing as two doublets.

Analysis of ¹H NMR Data:

The high symmetry of 4-cyanobenzoic acid results in a simple and easily recognizable ¹H NMR spectrum with two doublets in the aromatic region. In contrast, the lower symmetry of the 2- and 3-isomers leads to more complex spectra with four distinct aromatic proton signals. The specific chemical shifts and coupling constants for the ortho and meta isomers can be predicted based on the additive effects of the shielding and deshielding contributions of the cyano and carboxylic acid groups.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the benzene ring and the quaternary carbons of the functional groups provide further confirmation of the isomeric structure.

IsomerNumber of Aromatic ¹³C SignalsApproximate Chemical Shift of C≡N (δ, ppm)Approximate Chemical Shift of COOH (δ, ppm)
2-Cyanobenzoic Acid 6~115-120~165-170
3-Cyanobenzoic Acid 6~117-122~164-169
4-Cyanobenzoic Acid 4~118-123~166-171

Analysis of ¹³C NMR Data:

The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. The para-isomer, with its C₂ᵥ symmetry, displays only four signals for the six aromatic carbons. The ortho and meta isomers, being less symmetrical, each show six distinct aromatic carbon signals. The chemical shifts of the cyano and carboxylic acid carbons are also subtly influenced by the substituent position.

Experimental Protocol: NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent that dissolves the sample, such as deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize them and exchange with the acidic proton.

  • Sample Preparation: Dissolve approximately 5-10 mg of the cyanobenzoic acid isomer in about 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for good signal-to-noise.

    • Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve 5-10 mg of sample in deuterated solvent B Transfer to NMR tube A->B C Place tube in NMR spectrometer B->C Prepared Sample D Acquire ¹H and ¹³C spectra C->D E Fourier Transform, Phasing, Baseline Correction D->E Raw Data (FID) F Spectral Analysis E->F Processed Spectra

Figure 3: General experimental workflow for NMR spectroscopy.

Conclusion: A Multi-Technique Approach for Unambiguous Isomer Identification

The spectroscopic differentiation of 2-, 3-, and 4-cyanobenzoic acid is readily achievable through a systematic and multi-faceted analytical approach. While each technique provides valuable information, their combined application offers the most definitive characterization.

  • Vibrational spectroscopy (FTIR and Raman) is particularly powerful for identifying the functional groups and rapidly distinguishing the isomers based on the aromatic C-H bending patterns.

  • UV-Vis spectroscopy provides insights into the electronic structure and conjugation, with the para-isomer showing a characteristic red-shifted absorption.

  • NMR spectroscopy (¹H and ¹³C) delivers the most detailed structural information, with the number of signals and their coupling patterns serving as unequivocal indicators of the substitution pattern.

By understanding the underlying principles of how isomeric position influences spectroscopic output, researchers can confidently identify and characterize these important chemical entities, ensuring the integrity and success of their scientific endeavors.

References

  • Yadav, P., & Singh, R. (2014). FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid. Journal of Molecular Structure, 1076, 396-408. [Link]

  • Fathima Beegum, M., Usha Kumari, L., Harikumar, B., Hema Tresa Varghese, & Panicker, C. Y. (2010). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Rasayan Journal of Chemistry, 3(2), 258-262. [Link]

  • PubChem. (n.d.). 2-Cyanobenzoic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 3-Cyanobenzoic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 6, 2026, from [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5494. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 6, 2026, from [Link]

  • Koczon, P., Baranska, H., & Lewandowski, W. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 3(2), 71-75.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Cyano-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4][5]

Executive Safety Summary

2-Cyano-3-methoxybenzoic acid (CAS: 50456-98-9) is a bifunctional intermediate combining a carboxylic acid and a nitrile group on an anisole scaffold. While specific toxicological data for this isomer is limited, the Precautionary Principle dictates it be handled as a hazardous substance with risks derived from its functional groups:

  • Nitrile Moiety (-CN): Potential for metabolic release of cyanide ions (low probability in aromatics but non-zero) and acute toxicity.

  • Carboxylic Acid (-COOH): Corrosive/Irritant to mucous membranes and eyes.

  • Anisole Core: Lipophilicity facilitates dermal absorption.

Immediate Action Required:

  • Primary Hazard: Severe Eye Irritation (H319), Skin Irritation (H315), Respiratory Irritation (H335).[6]

  • Critical Incompatibility: Do NOT mix with strong acids or oxidizers (Risk of HCN evolution).

  • Engineering Control: All handling must occur inside a certified chemical fume hood.

Hazard Analysis & Risk Assessment

This section deconstructs the chemical structure to justify the safety protocols. This is not just a list of rules; it is the chemical logic behind your safety.

Functional GroupAssociated HazardPhysiological Mechanism
Aromatic Nitrile Acute Toxicity / Metabolic StressAlthough aromatic nitriles are more stable than aliphatic ones, metabolic hydroxylation can release cyanide. Inhalation of dust poses a rapid systemic risk.
Carboxylic Acid Tissue Damage (pH < 3)Proton donation causes immediate protein denaturation in eyes and mucous membranes.
Methoxy Group Enhanced AbsorptionIncreases lipophilicity (

), allowing the compound to penetrate the stratum corneum (outer skin layer) faster than unsubstituted benzoic acid.

PPE Selection Matrix (The "What")

The following matrix is designed for Zero-Contact handling.

Protective Equipment Specifications
Body AreaStandard Operation (Solids)High-Risk Operation (Solutions/Heating)Technical Justification
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-6 mil)Extended Cuff Nitrile or Butyl Rubber Nitrile offers excellent resistance to organic acids. Double gloving provides a visual indicator of breach and allows immediate doffing if contaminated.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (If hood unavailable)The solid is a crystalline powder; static charge can aerosolize particles. Inhalation is the fastest route to systemic toxicity.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient. Acidic dust can bypass side shields. Goggles seal the orbital area.
Body Lab Coat (Cotton/Poly blend, buttoned)Chemical Resistant Apron (Tyvek or PVC)Protects personal clothing from dust accumulation, which can transfer to home environments.

Logic Visualization: PPE Decision Tree

This diagram illustrates the decision-making process for selecting PPE based on the physical state of the chemical.

PPE_Selection Start Start: Assess Physical State State_Solid Solid / Powder Start->State_Solid State_Solution Solution / Liquid Start->State_Solution Risk_Dust Risk: Airborne Dust State_Solid->Risk_Dust Handling Risk_Splash Risk: Dermal Absorption State_Solution->Risk_Splash Transfer/Heating PPE_Solid PPE: Double Nitrile + Goggles Control: Fume Hood (Sash Low) Risk_Dust->PPE_Solid PPE_Solution PPE: Butyl/Thick Nitrile + Face Shield Control: Splash Tray Risk_Splash->PPE_Solution

Figure 1: Decision logic for selecting appropriate PPE based on the physical state and associated risks of 2-Cyano-3-methoxybenzoic acid.

Operational Protocol (The "How")

This self-validating workflow ensures that safety is built into the experiment, not added as an afterthought.

Phase 1: Preparation & Weighing
  • Static Control: Place an anti-static gun or mat near the balance. Why? Benzoic acid derivatives are often fluffy, electrostatic powders that "jump" onto gloves.

  • Sash Management: Lower fume hood sash to the lowest comfortable working height (approx. 12-14 inches) to create a physical barrier.

  • Pre-Check: Verify spill kit availability (must contain sodium carbonate or calcium carbonate for acid neutralization).

Phase 2: Transfer & Reaction
  • Solvent Choice: When dissolving, add solvent slowly to the solid. Avoid vigorous shaking which creates pressure.

  • Incompatibility Check: Ensure no strong oxidizers (e.g., permanganates) or strong mineral acids are present in the immediate vicinity.

    • Risk:[7][8][9] Acid hydrolysis of the nitrile group can yield the amide or acid, but uncontrolled conditions could theoretically liberate traces of HCN gas.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior containers with a damp paper towel (solvent-soaked) inside the hood before removing them.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no skin contact with the outer glove surface.

  • Wash: Wash hands with soap and water for 20 seconds immediately after leaving the lab.

Emergency Response & Disposal

Accidental Exposure[3]
  • Eye Contact: Flush immediately for 15 minutes .[10][11] Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][4][10] Do not use alcohol or organic solvents (acetone/ethanol), as these increase skin permeability and drive the chemical deeper into the tissue.

Disposal Strategy

Do not dispose of down the drain. The nitrile group classifies this as hazardous organic waste.

Waste StreamTreatment Method
Solid Waste Pack in a sealable bag, label "Toxic/Irritant Solid," and incinerate via licensed contractor.
Aqueous Waste Adjust pH to 10-11 with NaOH (converts acid to salt, stabilizes nitrile) before disposal into "Aqueous Basic" waste container.
Organic Solvent Waste Segregate into "Halogen-Free Organic" waste.

Workflow Visualization: Safe Handling Cycle

Handling_Workflow Prep 1. Preparation (Check Sash, Don PPE) Weigh 2. Weighing (Anti-static, Draft Shield) Prep->Weigh React 3. Reaction (Avoid Strong Acids) Weigh->React Clean 4. Decontamination (Wipe containers) React->Clean Clean->Prep Next Run Waste 5. Disposal (Segregate: Nitrile Waste) Clean->Waste

Figure 2: Step-by-step operational workflow for handling 2-Cyano-3-methoxybenzoic acid, emphasizing the decontamination step prior to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. (Used for read-across hazard analysis of the methoxybenzoic acid core). Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methoxybenzoic acid. (Source for general handling of methoxy-substituted benzoic acids). Link

  • NOAA Office of Response and Restoration. CAMEO Chemicals: Nitriles. (Source for nitrile group reactivity and incompatibility data). Link

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. (Source for carboxylic acid physiological effects). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.